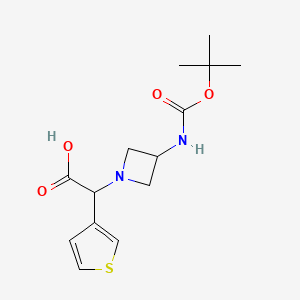
(3-Boc-amino-azetidin-1-yl)-thiophen-3-yl-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Boc-amino-azetidin-1-yl)-thiophen-3-yl-acetic acid is a complex organic compound that features a unique combination of functional groups, including a Boc-protected amino group, an azetidine ring, and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Boc-amino-azetidin-1-yl)-thiophen-3-yl-acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc-Protected Amino Group: The Boc-protected amino group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Attachment of the Thiophene Ring: The thiophene ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Boc-amino-azetidin-1-yl)-thiophen-3-yl-acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form different nitrogen-containing heterocycles.
Substitution: The Boc-protected amino group can be deprotected to form free amines, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the azetidine ring can produce various nitrogen heterocycles.
Wissenschaftliche Forschungsanwendungen
(3-Boc-amino-azetidin-1-yl)-thiophen-3-yl-acetic acid has several applications in scientific research:
Medicinal Chemistry: This compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers use this compound to study the interactions of azetidine and thiophene derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of (3-Boc-amino-azetidin-1-yl)-thiophen-3-yl-acetic acid involves its interaction with specific molecular targets. The azetidine ring and thiophene moiety can interact with enzymes and receptors, modulating their activity. The Boc-protected amino group can be deprotected to form free amines, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Boc-amino-azetidin-1-yl)-p-tolyl-acetic acid: This compound features a p-tolyl group instead of a thiophene ring.
(3-Boc-amino-azetidin-1-yl)-naphthalen-2-yl-acetic acid: This compound has a naphthalene ring in place of the thiophene ring.
Uniqueness
(3-Boc-amino-azetidin-1-yl)-thiophen-3-yl-acetic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis, where the thiophene ring can enhance the biological activity and stability of the resulting compounds.
Eigenschaften
Molekularformel |
C14H20N2O4S |
|---|---|
Molekulargewicht |
312.39 g/mol |
IUPAC-Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]-2-thiophen-3-ylacetic acid |
InChI |
InChI=1S/C14H20N2O4S/c1-14(2,3)20-13(19)15-10-6-16(7-10)11(12(17)18)9-4-5-21-8-9/h4-5,8,10-11H,6-7H2,1-3H3,(H,15,19)(H,17,18) |
InChI-Schlüssel |
XKMRRKNPQAVIDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C(C2=CSC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



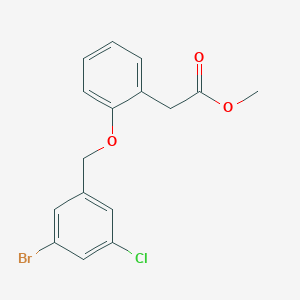
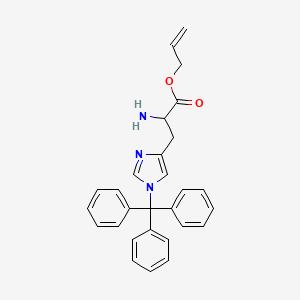

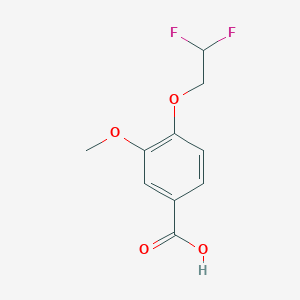
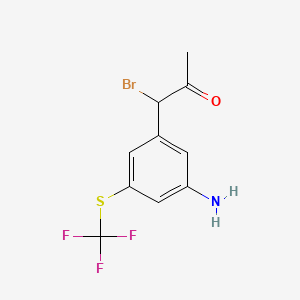
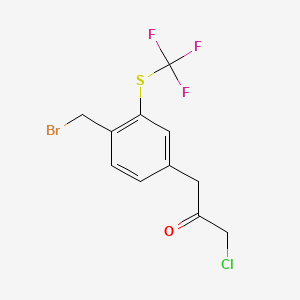
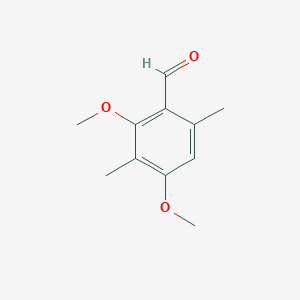

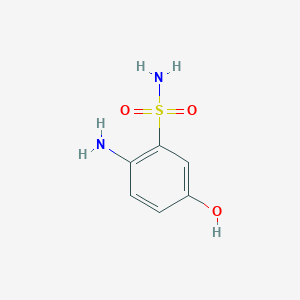
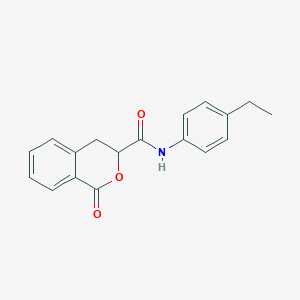
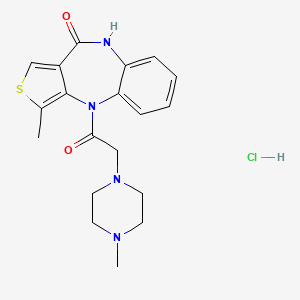

![Sodium;12-[(2,4-difluorophenyl)methylcarbamoyl]-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-dien-10-olate](/img/structure/B14060388.png)
